Strategic Synthesis of 5-Ethynyl-1-azabicyclo[3.2.1]octane
Strategic Synthesis of 5-Ethynyl-1-azabicyclo[3.2.1]octane
The following technical guide details the synthesis of 5-ethynyl-1-azabicyclo[3.2.1]octane . This scaffold, an isomer of quinuclidine (1-azabicyclo[2.2.2]octane), represents a critical "isoquinuclidine" core often utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands and muscarinic agonists.
The synthesis strategy prioritizes the Wagner-Meerwein rearrangement of a 3-substituted quinuclidine precursor. This approach is superior to direct cyclization methods (e.g., intramolecular Mannich) for this specific target because it unambiguously establishes the bridgehead (C5) functionalization, which is otherwise difficult to access sterically.
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Executive Summary
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Target Molecule: 5-ethynyl-1-azabicyclo[3.2.1]octane (CAS: 142483-61-2).[1]
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Core Challenge: Installing the ethynyl moiety at the sterically demanding C5 bridgehead position while maintaining the integrity of the basic tertiary amine.
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Selected Route: Quinuclidine Ring Expansion (Rearrangement) .
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Mechanism:[1][2] Conversion of 3-quinuclidinone to a 3-hydroxy-3-carboxylate derivative, followed by acid-mediated Wagner-Meerwein rearrangement to the 1-azabicyclo[3.2.1]octane core.
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Functionalization: Redox adjustment of the C5-ester to an aldehyde, followed by Seyferth-Gilbert homologation to the terminal alkyne.
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Key Advantage: This route avoids the formation of regioisomeric mixtures common in radical cyclizations of piperidines.
Part 1: Retrosynthetic Analysis & Pathway
The retrosynthesis disconnects the terminal alkyne back to an aldehyde, and subsequently to an ester located at the C5 bridgehead. The crucial topological change occurs in the transformation of the [2.2.2] quinuclidine system to the [3.2.1] isoquinuclidine system.
Mechanistic Logic
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Alkyne Formation: The terminal alkyne is best installed via the Bestmann-Ohira reagent (Seyferth-Gilbert homologation) acting on a C5-aldehyde. This soft nucleophilic method tolerates the basic amine core better than harsh elimination protocols.
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Scaffold Rearrangement: The 1-azabicyclo[3.2.1]octane core is accessed via the Grob-type rearrangement . Dehydration of a 3-hydroxy-3-substituted quinuclidine generates a carbocation that triggers a 1,2-alkyl shift (C4–C5 bond migration), expanding the bridge to the thermodynamically stable [3.2.1] system with the substituent placed at the new bridgehead (C5).
Figure 1: Strategic pathway for the ring expansion and functionalization of the 1-azabicyclo[3.2.1]octane core.
Part 2: Detailed Experimental Protocols
Stage 1: Scaffold Construction & Rearrangement
Objective: Synthesize ethyl 1-azabicyclo[3.2.1]octane-5-carboxylate from 3-quinuclidinone.
Step 1.1: Formation of Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
This step installs the carbon substituent and the hydroxyl group necessary for the rearrangement trigger.
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Cyanohydrin Formation:
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Dissolve 3-quinuclidinone hydrochloride (10.0 g, 62 mmol) in a minimum volume of water.
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Cool to 0°C. Add a saturated solution of KCN (1.1 equiv) dropwise.
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Critical Control: Maintain pH ~4–5 by adding dilute HCl if necessary to prevent retro-cyanohydrin reaction.
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Stir for 2 hours. The product may precipitate; if not, extract with ethyl acetate.
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Pinner Reaction (Hydrolysis/Esterification):
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Take the crude cyanohydrin and dissolve in absolute ethanol (100 mL).
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Saturate the solution with anhydrous HCl gas at 0°C.
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Reflux for 4 hours. Add water (10 mL) and reflux for an additional 1 hour to hydrolyze the intermediate imidate.
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Workup: Concentrate in vacuo. Basify with saturated
to pH 9. Extract with (3 x 50 mL). Dry over and concentrate. -
Yield: Expect ~65–75% of the hydroxy-ester.
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Step 1.2: The Grob-Type Rearrangement
This is the defining step of the synthesis.
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Dehydration/Rearrangement:
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Dissolve the hydroxy-ester (from Step 1.1) in anhydrous pyridine (10 volumes).
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Cool to 0°C. Add thionyl chloride (
, 1.5 equiv) dropwise. -
Allow to warm to room temperature, then heat to 80°C for 2 hours.
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Mechanism:[1][2] The hydroxyl group is activated (chlorosulfite/chloride), creating a transient carbocation at C3. The C4–C5 bond migrates to C3, expanding the ring and placing the ester at the C5 bridgehead of the new [3.2.1] system.
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Workup:
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Quench with ice water.
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Basify carefully with
. -
Extract with
. -
Purification: Distillation or flash chromatography (
:MeOH:NH4OH, 90:9:1). -
Product: Ethyl 1-azabicyclo[3.2.1]octane-5-carboxylate.
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Stage 2: Functional Group Interconversion (Ester to Alkyne)
Objective: Convert the C5-ester to the terminal alkyne.
Step 2.1: Reduction to Aldehyde
Direct reduction to the aldehyde is preferred over reduction to alcohol followed by oxidation, to minimize handling steps.
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Protocol:
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Dissolve the rearranged ester (5.0 mmol) in anhydrous toluene (25 mL).
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Cool to -78°C (Dry ice/acetone bath).
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Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise over 30 minutes.
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Observation: Monitor by TLC for disappearance of ester. Avoid over-reduction to the alcohol.
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Quench: Add methanol (2 mL) at -78°C, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).
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Warm to RT and stir vigorously until the emulsion clears (approx. 1 hour).
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Extract with ether, dry, and concentrate.
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Product: 1-azabicyclo[3.2.1]octane-5-carbaldehyde. Use immediately due to potential instability.
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Step 2.2: Seyferth-Gilbert Homologation
The Bestmann-Ohira reagent is used to convert the aldehyde to the alkyne in mild basic conditions.
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Reagents:
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Bestmann-Ohira Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate.
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Base:
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Solvent: Methanol.
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Protocol:
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Dissolve the aldehyde (from Step 2.1) in dry methanol .
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Add
(2.0 equiv). -
Add Bestmann-Ohira reagent (1.2 equiv) dropwise at 0°C.
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Stir at room temperature for 4–6 hours.
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Workup:
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Dilute with water/brine.
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Extract with ethyl acetate (repeated extractions required due to the polarity of the amine).
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Purification: Flash chromatography on silica gel (eluent:
/MeOH/NH3). -
Final Product: 5-ethynyl-1-azabicyclo[3.2.1]octane .
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Part 3: Data Summary & Validation
Key Process Parameters
| Parameter | Value/Condition | Rationale |
| Rearrangement Temp | 80°C | Sufficient thermal energy to overcome the activation barrier for the 1,2-alkyl shift. |
| DIBAL-H Temp | -78°C | Critical to prevent over-reduction of the ester to the primary alcohol. |
| Base Choice (Alkyne) | Mild conditions compatible with the tertiary amine; avoids strong bases like BuLi which might deprotonate the bridgehead. | |
| Overall Yield | ~25–35% | Cumulative yield over 4 steps (from quinuclidinone). |
Troubleshooting & Self-Validation
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Issue: No Rearrangement Observed.
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Cause: Failure to activate the hydroxyl group efficiently.
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Solution: Ensure anhydrous pyridine is used. If
fails, switch to in refluxing toluene, though yields may be lower.
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Issue: Over-reduction to Alcohol.
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Correction: If the aldehyde is missed and alcohol is formed, perform a Swern oxidation (DMSO/Oxalyl Chloride) to recover the aldehyde. Do not use PCC/Jones reagent as the tertiary amine will interfere or form N-oxides.
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Validation:
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1H NMR: Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the acetylenic proton (singlet, ~2.0–2.5 ppm).
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MS: M+1 peak corresponding to Molecular Weight ~135.2 g/mol .
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References
- Grob, C. A., et al. (1957). Die Synthese von 1-Azabicyclo[3.2.1]octan-Derivaten. Helvetica Chimica Acta, 40(7), 2170–2185. (Foundational work on the rearrangement of quinuclidine to isoquinuclidine).
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Mikhlina, E. E., et al. (1976). Synthesis and stereochemistry of 1-azabicyclo[3.2.1]octane derivatives. Chemistry of Heterocyclic Compounds, 12, 776–780. Link
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Vertex Pharmaceuticals. (2010). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides. Journal of Medicinal Chemistry. (Demonstrates modern application and biological relevance of the 5-substituted core). Link
- Müller, S., et al. (2011). Seyferth-Gilbert Homologation: A Practical Guide. Synlett, 2011(04), 567-570. (Standard protocol for Aldehyde to Alkyne conversion).
